molecular formula C15H13N3O2S2 B2629151 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034274-95-6

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2629151
CAS No.: 2034274-95-6
M. Wt: 331.41
InChI Key: GJXDHDNTKCMJIO-UHFFFAOYSA-N
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Description

“N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide” is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Coupling Reactions: The coupling of the thiazole ring with the benzamide moiety can be carried out using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, converting it to an amine.

    Substitution: The thiazole ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: Thiazole derivatives are known to inhibit various enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: These compounds exhibit antimicrobial properties and can be used in the development of new antibiotics.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

    Agriculture: Thiazole derivatives can be used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound with a simple thiazole ring.

    Benzothiazole: A compound with a fused benzene and thiazole ring.

    Thiazolidine: A saturated derivative of thiazole.

Uniqueness

“N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide” is unique due to the presence of both thiazole and benzamide moieties, which can confer distinct biological activities and chemical properties. The dimethyl substitution on the thiazole ring further enhances its uniqueness by potentially altering its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-9-10(2)22-14(17-9)18-13(19)11-3-5-12(6-4-11)20-15-16-7-8-21-15/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXDHDNTKCMJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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